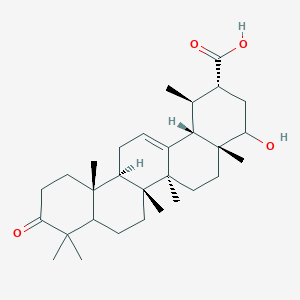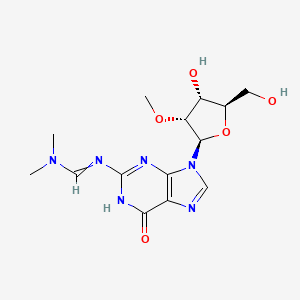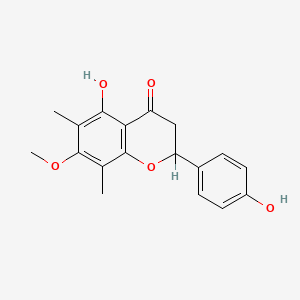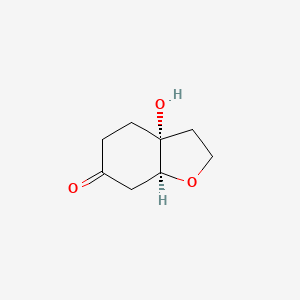
M4-NITRODIENAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M4-NITRODIENAMINE is an activator of Ca2+/Mg2+ ATPase. Nitrodienamine,, synthetic. 10-5 M cause ~ 30% activation of Ca2+/Mg2+ ATPase.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
M4-Nitrodienamines, a category of nitrodienamines, are synthesized from 3-aminocrotonates and nitroacetaldehyde potassium salt. They are used in cyclisation reactions to produce multisubstituted 5-nitro-1,6-dihydropyridines, which are important in various synthetic chemistry applications. This synthesis process is efficient with both primary and secondary nitrodienamines, showing the versatility of M4-nitrodienamines in organic synthesis (Vigante et al., 2018).
Catalytic Applications
In the field of catalysis, research has focused on the reduction of nitro compounds to amines using various catalysts. Graphene-based catalysts, in particular, have shown effectiveness in this process. The reduction of nitro compounds is a crucial transformation in organic chemistry for producing amines, which are integral in the synthesis of drugs, dyes, and polymers. The use of M4-Nitrodienamine-related compounds in these processes highlights their importance in environmental and industrial applications (Nasrollahzadeh et al., 2020).
Photocatalytic Applications
Graphitic carbon nitride (g-C3N4)-based photocatalysts are increasingly being studied for their potential in artificial photosynthesis and environmental remediation. Given the similar nitridic nature, this compound-related compounds may find applications in these areas. g-C3N4-based photocatalysts are valued for their electronic band structure, stability, and environmentally friendly nature, making them suitable for water decontamination and energy conversion applications (Ong et al., 2016).
Electronic and Magnetic Applications
In electronic and magnetic fields, compounds like this compound may find utility due to their potential in creating magnetic and electronic interactions in metal clusters. Research on tetranuclear transition-metal cluster compounds demonstrates the impact of direct orbital interactions on electronic and magnetic properties, which can be applied in materials science and electronics (Chakarawet et al., 2020).
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236 Da. |
Reinheit |
95% (TLC, NMR, IR). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)